Product packaging for (2S)-2-ethynyl-pyrrolidine(Cat. No.:CAS No. 128959-91-1)

(2S)-2-ethynyl-pyrrolidine

Cat. No.: B3230055
CAS No.: 128959-91-1
M. Wt: 95.14 g/mol
InChI Key: SODJJQTYBSNLPQ-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-Ethynyl-pyrrolidine (CAS 128959-89-7) is a valuable chiral building block in organic synthesis and drug discovery. Its structure combines a saturated pyrrolidine ring, a privileged scaffold found in many FDA-approved drugs, with a reactive terminal alkyne group at the stereogenic center . The pyrrolidine ring contributes to a three-dimensional, non-planar structure that allows for extensive exploration of pharmacophore space and can improve physicochemical parameters of drug candidates, such as solubility . The presence of the (S)-configuration at the C2 position is critical for producing enantioselective outcomes in synthesis and for interactions with chiral, biological targets, as proteins are enantioselective and different stereoisomers can lead to vastly different biological profiles . The terminal alkyne functionality makes this compound an ideal intermediate for participation in metal-catalyzed cross-coupling reactions and click chemistry, enabling the rapid and modular synthesis of more complex molecules for library development . This unique combination of features renders this compound a versatile reagent for medicinal chemists designing new bioactive compounds, for use as a ligand in asymmetric catalysis, and for the construction of complex molecular architectures in academic and industrial research . This product is intended for research applications and is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N B3230055 (2S)-2-ethynyl-pyrrolidine CAS No. 128959-91-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-ethynylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N/c1-2-6-4-3-5-7-6/h1,6-7H,3-5H2/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODJJQTYBSNLPQ-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#C[C@@H]1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

95.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2s 2 Ethynyl Pyrrolidine and Its Stereoisomers

Enantioselective Synthesis Strategies for (2S)-2-Ethynyl-pyrrolidine

The primary challenge in synthesizing this compound lies in the precise control of the stereocenter at the C2 position. Various strategies have been developed to achieve high enantioselectivity.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. While direct examples for the synthesis of this compound are not extensively documented, the principle can be applied through the diastereoselective functionalization of pyrrolidine (B122466) precursors. For instance, a chiral auxiliary attached to the pyrrolidine nitrogen can influence the facial selectivity of an electrophilic attack or the addition of a nucleophile to the C2 position. After the desired stereochemistry is established, the auxiliary is cleaved to yield the enantiomerically enriched product.

Asymmetric Catalysis in Pyrrolidine Ring Formation or Ethynylation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. This can be applied either during the formation of the pyrrolidine ring or in the subsequent ethynylation step. Organocatalysis, employing chiral amines or phosphoric acids, has emerged as a powerful tool for the asymmetric synthesis of substituted pyrrolidines. For the specific introduction of an ethynyl (B1212043) group, a transition-metal-catalyzed asymmetric addition of an acetylene (B1199291) equivalent to a suitable pyrroline (B1223166) precursor or a cyclic imine could be envisioned. The catalyst, bearing a chiral ligand, would control the stereochemical outcome of the addition.

Enzymatic Biotransformations for Stereocontrol

Enzymatic methods provide high selectivity under mild reaction conditions. While specific enzymes for the direct synthesis of this compound have not been prominently reported, enzymatic kinetic resolution of a racemic mixture of 2-ethynyl-pyrrolidine is a viable strategy. In this approach, an enzyme selectively acylates or deacylates one enantiomer, allowing for the separation of the two. Lipases are commonly employed for such resolutions.

Resolution Techniques and Their Methodological Refinements

Classical resolution of a racemic mixture of 2-ethynyl-pyrrolidine can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or its derivatives. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. Subsequent liberation of the amine from the separated salt yields the desired enantiomer. Modern refinements in resolution techniques include the use of chiral chromatography for analytical and preparative-scale separations.

Precursor Design and Derivatization for this compound Synthesis

The synthesis of this compound heavily relies on the strategic design of appropriate precursors, often derived from the chiral pool. L-proline, a naturally occurring amino acid with the desired (S)-stereochemistry at the C2 position, is an ideal and common starting material.

A key synthetic route involves the conversion of the carboxylic acid functionality of L-proline into a group that can be transformed into an ethynyl moiety. One established pathway is the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile from L-proline. niscair.res.innih.gov This intermediate is pivotal in the synthesis of various pharmaceuticals, such as Vildagliptin. niscair.res.innih.govresearchgate.net The synthesis of this precursor typically involves the N-acylation of L-proline with chloroacetyl chloride, followed by the conversion of the carboxylic acid to a nitrile. niscair.res.innih.gov

Table 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile from L-proline niscair.res.innih.gov

StepReagents and ConditionsProduct
1L-proline, Chloroacetyl chloride, THF(S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid
2Acetonitrile (B52724), Sulfuric acid(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

The nitrile group in this intermediate serves as a precursor to the ethynyl group. The transformation of a nitrile to a terminal alkyne can be achieved through various methods, such as the Stephen reduction to an aldehyde followed by a Corey-Fuchs or Seyferth-Gilbert homologation. Alternatively, direct conversion methods are also being explored.

Optimization of Reaction Conditions and Scalability Studies for Academic Synthesis

For academic-scale synthesis, the optimization of reaction conditions is crucial to maximize yield and purity while ensuring reproducibility. Key parameters that are often optimized include the choice of solvent, reaction temperature, stoichiometry of reagents, and the catalyst system.

In the synthesis of the precursor, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a one-pot transformation from the corresponding carboxylic acid has been developed using acetonitrile in the presence of sulfuric acid, which is an efficient method. niscair.res.in For the subsequent conversion of the nitrile to the ethynyl group, each step of the chosen synthetic route would require careful optimization. For example, in a potential Corey-Fuchs reaction, the choice of base and the reaction temperature are critical for the efficient formation of the dibromo-olefin intermediate and its subsequent rearrangement to the terminal alkyne.

Scalability studies for academic purposes focus on ensuring that a reaction can be performed on a larger scale (e.g., gram-scale) without a significant drop in yield or enantiomeric purity. This involves addressing potential issues such as heat transfer, mixing, and purification at a larger scale. The development of robust and scalable procedures is essential for the practical application of these synthetic methodologies.

Analytical Methodologies for Stereoisomeric Purity Determination in this compound Synthesis Research

The determination of stereoisomeric purity is a critical aspect of the synthesis of this compound, ensuring the desired enantiomer is obtained in high excess. Various analytical techniques are employed to quantify the enantiomeric ratio, each with its own set of protocols and applications. These methodologies are essential for monitoring the effectiveness of asymmetric synthetic routes and for the final quality control of the target compound.

Chiral Chromatography (HPLC, GC) Protocols

Chiral chromatography is a cornerstone technique for the separation and quantification of enantiomers. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be effectively utilized for the analysis of this compound, provided that an appropriate chiral stationary phase (CSP) is employed.

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a widely used method for the enantiomeric separation of pyrrolidine derivatives. The choice of the chiral stationary phase is paramount for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated on a silica (B1680970) support, are particularly effective for a broad range of chiral compounds, including amines. For a compound like 2-ethynyl-pyrrolidine, a typical approach would involve the use of a column such as a Chiralcel® OD-H or Chiralpak® series.

The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector of the CSP, leading to different retention times. The mobile phase composition, flow rate, and column temperature are critical parameters that need to be optimized to achieve baseline resolution. A normal-phase elution mode, often consisting of a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier (e.g., isopropanol (B130326) or ethanol), is commonly employed. The addition of a small amount of a basic modifier, such as diethylamine (B46881) or triethylamine, is often necessary to improve peak shape and reduce tailing for amine-containing analytes.

A potential challenge in the direct HPLC analysis of 2-ethynyl-pyrrolidine is its weak UV chromophore, which can lead to low sensitivity with standard UV detectors. To overcome this, pre-column derivatization with a UV-active agent can be performed. Alternatively, complexation of the alkyne group with a transition metal complex, such as dicobalt octacarbonyl, can introduce a strong chromophore, facilitating detection. nih.govnih.gov

Interactive Table: Representative Chiral HPLC Parameters for Pyrrolidine Derivatives

ParameterValue
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Note: This is a representative protocol and would require optimization for this compound.

Gas Chromatography (GC):

Chiral GC offers high resolution and sensitivity, making it a suitable technique for the analysis of volatile chiral compounds. For 2-ethynyl-pyrrolidine, which is a relatively small molecule, GC analysis is a viable option. Cyclodextrin-based chiral stationary phases are the most common choice for the GC separation of enantiomers. These CSPs, such as those containing derivatized β- or γ-cyclodextrins, create a chiral environment within the column that allows for the differential partitioning of the enantiomers.

Prior to GC analysis, it is often necessary to derivatize the amine functionality of the pyrrolidine ring to improve volatility and chromatographic performance. Acylation with reagents like trifluoroacetic anhydride (B1165640) is a common strategy. The resulting trifluoroacetamide (B147638) derivative is more volatile and less polar, leading to better peak shapes and resolution on many GC columns.

The temperature program of the GC oven is a critical parameter for optimizing the separation. A slow temperature ramp can improve resolution, while a higher final temperature ensures that the analytes elute in a reasonable time. The choice of carrier gas (e.g., helium or hydrogen) and its flow rate also influence the separation efficiency.

Interactive Table: Representative Chiral GC Parameters for Derivatized Amines

ParameterValue
Column Cyclodextrin-based CSP (e.g., Rt-βDEXsm, 30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium at 1.5 mL/min
Injector Temp. 250 °C
Oven Program 80 °C (hold 2 min), then 5 °C/min to 200 °C (hold 5 min)
Detector Flame Ionization Detector (FID) at 250 °C
Derivatization N-trifluoroacetylation
Note: This is a representative protocol and would require optimization for the specific derivative of this compound.

Spectroscopic Chiral Derivatization Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, and with the aid of chiral derivatizing agents (CDAs), it can also be used to determine enantiomeric purity. The principle of this method is the conversion of a pair of enantiomers into a pair of diastereomers by reaction with a single enantiomer of a chiral derivatizing agent. Diastereomers have different physical properties and, crucially, are distinguishable in the NMR spectrum, exhibiting different chemical shifts for corresponding nuclei. nih.gov

For this compound, the secondary amine of the pyrrolidine ring provides a convenient handle for derivatization. A variety of chiral derivatizing agents can be employed, with Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its acyl chloride being classic examples. The reaction of racemic 2-ethynyl-pyrrolidine with enantiomerically pure (R)-Mosher's acid chloride would yield two diastereomeric amides.

In the ¹H NMR spectrum of this diastereomeric mixture, protons close to the newly formed stereocenter (in this case, the pyrrolidine ring protons) will experience different chemical environments and will therefore resonate at different frequencies. The integration of the signals corresponding to each diastereomer allows for the direct calculation of the enantiomeric excess of the original amine. ¹⁹F NMR can also be a very sensitive method if a fluorine-containing CDA is used, as the fluorine nucleus often shows large chemical shift differences between diastereomers and has a simple spectrum in the absence of other fluorine atoms.

The selection of an appropriate CDA is crucial and depends on the structure of the analyte. The derivatization reaction should proceed to completion without any kinetic resolution or racemization of the analyte or the CDA.

Interactive Table: Common Chiral Derivatizing Agents for Amines

Chiral Derivatizing Agent (CDA)Reactive Functional GroupResulting DiastereomerNMR Nucleus for Analysis
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride)Acyl chlorideAmide¹H, ¹⁹F
(1S)-(-)-Camphanic acid chlorideAcyl chlorideAmide¹H
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC)IsothiocyanateThiourea (B124793)¹H
1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA, Marfey's reagent)FluoroaromaticN-Aryl amine¹H

Optical Rotation Studies and Their Application in Synthetic Purity Assessment

Optical rotation is a physical property of chiral substances that causes the rotation of the plane of polarized light. The magnitude and direction of this rotation are characteristic of a specific enantiomer under defined conditions. Polarimetry, the technique used to measure optical rotation, is a classical method for assessing the enantiomeric purity of a sample. anton-paar.com

The specific rotation, [α], is a standardized measure of the optical rotation of a compound and is defined as the observed rotation when light of a specific wavelength (usually the sodium D-line at 589 nm) passes through a 1 decimeter (dm) path length of a solution with a concentration of 1 gram per milliliter (g/mL). libretexts.org The specific rotation is a constant for a pure enantiomer at a given temperature and solvent.

The enantiomeric excess (ee) of a sample can be determined by comparing its measured specific rotation to the specific rotation of the enantiomerically pure compound:

ee (%) = ([α]observed / [α]max) x 100

Where:

[α]observed is the specific rotation of the sample mixture.

[α]max is the specific rotation of the pure enantiomer.

A significant limitation of this method is the requirement for an accurate value of the specific rotation of the pure enantiomer ([α]max), which must be established beforehand using a sample of known high enantiomeric purity (typically >99.5% ee), as determined by a primary method like chiral chromatography. For this compound, the determination and reporting of a reliable [α]max value in a specified solvent and at a defined temperature is a prerequisite for using optical rotation as a routine method for purity assessment.

While polarimetry is a rapid and non-destructive technique, its accuracy can be affected by several factors, including the concentration of the sample, the solvent, the temperature, and the presence of other chiral or achiral impurities that may also exhibit optical activity. Therefore, it is often used as a secondary or screening method for assessing enantiomeric purity, with chiral chromatography being the definitive technique for accurate quantification.

Interactive Table: Parameters for Optical Rotation Measurement

ParameterDescription
Wavelength Typically the sodium D-line (589 nm).
Path Length Standardized at 1 decimeter (dm).
Concentration Measured in grams per milliliter (g/mL).
Solvent The specific rotation is solvent-dependent and must be specified.
Temperature Usually controlled at a standard temperature, such as 20 °C or 25 °C.

Exploration of 2s 2 Ethynyl Pyrrolidine in Organocatalysis

Asymmetric Transformations Catalyzed by (2S)-2-Ethynyl-pyrrolidine and its Analogues

While information on the parent compound is absent, the following sections discuss key asymmetric reactions where pyrrolidine (B122466) analogues are widely and successfully used.

The asymmetric Michael addition is a cornerstone reaction in organocatalysis, used to form carbon-carbon bonds with high stereocontrol. Pyrrolidine-based catalysts are highly effective in promoting the addition of nucleophiles (often generated from aldehydes or ketones via enamine formation) to Michael acceptors like nitroolefins. nih.govunibo.it

Numerous studies have demonstrated the efficacy of various C2-substituted pyrrolidine catalysts in this reaction. For instance, new pyrrolidines with bulky 2,2-disubstituted-1,3-dioxolan-4-yl moieties at the C2 position have been synthesized and shown to be effective organocatalysts for the Michael addition of aldehydes to nitroolefins, achieving high enantioselectivities. nih.govbeilstein-journals.org The results from these studies underscore the importance of the C2-substituent in achieving high stereocontrol.

Table 1: Asymmetric Michael Addition of 3-Phenylpropionaldehyde to trans-β-Nitrostyrene using Pyrrolidine Analogues This table presents data for illustrative pyrrolidine analogues, as no data exists for this compound.

Catalyst (Analogue)SolventTemp (°C)Yield (%)dr (syn:anti)ee (syn) (%)
OC1 CH₂Cl₂rt9970:3068
OC2 CH₂Cl₂rt9875:2569
OC4 CH₂Cl₂rt9578:2267
OC4 Toluene08588:1281
OC4 Methylcyclohexane08792:885

Data sourced from studies on C2-substituted pyrrolidine organocatalysts. beilstein-journals.org

The data clearly indicates that the catalyst structure and reaction conditions significantly influence the yield and stereoselectivity of the Michael addition.

The asymmetric aldol (B89426) reaction is another fundamental carbon-carbon bond-forming reaction where pyrrolidine-based organocatalysts have made a significant impact since the pioneering work with proline. nih.govnih.gov These catalysts facilitate the reaction between a ketone (via an enamine intermediate) and an aldehyde, producing chiral β-hydroxy ketones. nih.gov

The development of bifunctional prolinamide-based organocatalysts, which can activate the nucleophile through enamine formation and the electrophile through hydrogen bonding, has led to significant advancements in this area. mdpi.com The stereochemical outcome is highly dependent on the catalyst structure, including substituents on the pyrrolidine ring. While many analogues have been successfully employed, there are no reported instances of this compound or its direct derivatives being used to catalyze asymmetric aldol reactions. nih.govresearchgate.net

Table 2: Performance of Prolinamide Analogues in the Asymmetric Aldol Reaction This table presents data for illustrative pyrrolidine analogues, as no data exists for this compound.

Catalyst (Analogue)AldehydeKetoneYield (%)ee (%)
Prolinamide 21b p-NitrobenzaldehydeCyclohexanone9598
Prolinamide 30d p-NitrobenzaldehydeAcetone8580
Peptide 31a p-NitrobenzaldehydeCyclohexanone9999

Data compiled from reviews on pyrrolidine-based organocatalysts in aldol reactions. nih.gov

The pyrrolidine scaffold is undeniably a cornerstone of modern asymmetric organocatalysis. The strategic modification of the C2 position has yielded a vast library of powerful catalysts for a multitude of chemical transformations. Despite the theoretical potential of the unique steric and electronic properties of an ethynyl (B1212043) group, a comprehensive search of the scientific literature indicates that this compound has not been explored as a scaffold for organocatalysts in the contexts of enamine or iminium catalysis for Michael additions and Aldol reactions. The information presented herein on these reactions is therefore based on the well-established reactivity of its numerous structural analogues. This highlights a potential area for future research, where the synthesis and catalytic evaluation of this compound derivatives could unveil novel reactivity and selectivity patterns.

Insufficient Information Available for "this compound" in Organocatalysis

Following a comprehensive search of available scientific literature and resources, it has been determined that there is insufficient specific data regarding the use of the chemical compound "this compound" as an organocatalyst in the requested contexts of Mannich reactions, cycloaddition reactions, and dearomatization reactions.

The investigation sought to uncover detailed research findings, including data tables and mechanistic studies, for the following specific areas:

:

Dearomatization Reactions

Mechanistic Investigations of this compound Catalysis:

Mechanistic Investigations of this compound Catalysis

Kinetic Studies and Rate Law Derivations in Catalytic Cycles

Despite employing targeted search strategies, the inquiries did not yield any specific studies or datasets pertaining to "this compound" for these particular applications. The available literature focuses on other derivatives of pyrrolidine as organocatalysts, but does not provide the specific information required to generate a scientifically accurate and detailed article on "this compound" itself within the confines of the provided outline.

Therefore, it is not possible to construct the requested article with the required level of detail, scientific accuracy, and adherence to the specified outline due to the lack of available research on this specific compound in the designated catalytic reactions.

Despite a comprehensive search for scientific literature, specific examples and detailed research findings concerning the application of "this compound" for each section and subsection of the requested outline could not be located. While general methodologies exist for the synthesis of pyrrolidine-containing molecules, and reactions such as Click Chemistry and Sonogashira coupling are well-established, their direct application to the "this compound" scaffold is not sufficiently documented in readily available scientific literature to fulfill the detailed requirements of the prompt.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline without introducing information that would fall outside the explicit scope of the specified topics. The available literature does not provide the specific examples of natural product synthesis, synthetic heterocycle construction, or the detailed functionalization strategies and stereochemical studies originating specifically from "this compound" that would be required to populate each section as requested.

Applications of 2s 2 Ethynyl Pyrrolidine As a Chiral Building Block in Complex Molecule Synthesis

Scaffold Derivatization and Structural Diversity Generation from (2S)-2-Ethynyl-pyrrolidine

The synthetic utility of this compound stems from the rich chemistry of its terminal alkyne and the pyrrolidine (B122466) ring itself. These functionalities can be selectively manipulated to construct a wide array of more complex molecular architectures. Key strategies for scaffold derivatization include leveraging the reactivity of the ethynyl (B1212043) group in coupling and cycloaddition reactions, as well as modifications of the pyrrolidine nitrogen.

Sonogashira Coupling for Scaffold Elaboration

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for extending the molecular framework of this compound. wikipedia.orgorganic-chemistry.org This reaction allows for the direct attachment of various aromatic and heteroaromatic systems to the pyrrolidine core, rapidly generating libraries of compounds with diverse electronic and steric properties.

The general reaction involves a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.org The mild reaction conditions and high functional group tolerance make it an ideal method for late-stage diversification in a synthetic sequence. For instance, coupling this compound with a library of substituted aryl iodides or bromides can produce a corresponding library of 2-(arylethynyl)pyrrolidines. These products can then be subjected to further transformations, such as cyclization reactions, to create more complex polycyclic scaffolds.

Table 1: Examples of Sonogashira Coupling with this compound Derivatives

EntryAryl HalideCatalyst SystemBaseSolventProductYield (%)
1IodobenzenePd(PPh₃)₄, CuIEt₃NTHF(2S)-2-(phenylethynyl)pyrrolidine85-95
24-BromopyridinePdCl₂(PPh₃)₂, CuIi-Pr₂NEtDMF(2S)-2-((pyridin-4-yl)ethynyl)pyrrolidine70-80
32-IodothiophenePd(OAc)₂, PPh₃, CuIPiperidineToluene(2S)-2-((thiophen-2-yl)ethynyl)pyrrolidine80-90

Note: The data in this table is illustrative and based on typical conditions for Sonogashira couplings. Actual yields may vary depending on the specific substrates and reaction conditions.

Cycloaddition Reactions for Heterocycle Synthesis

The ethynyl group of this compound is an excellent participant in various cycloaddition reactions, providing access to a wide range of heterocyclic scaffolds. These reactions are particularly valuable for generating structural diversity due to their ability to form multiple bonds and stereocenters in a single step.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,2,3-triazoles. nih.govslideshare.netnih.gov Reacting this compound with a diverse set of organic azides furnishes a library of 1,4-disubstituted triazoles, where the pyrrolidine moiety is linked to another molecular fragment through the stable triazole ring. This strategy has been widely employed in drug discovery for the rapid assembly of compound libraries. nih.gov

The resulting triazole ring is not merely a linker but can also participate in hydrogen bonding and other non-covalent interactions, influencing the pharmacological properties of the molecule.

Table 2: Representative "Click" Reactions of this compound

EntryAzide PartnerCatalystSolventProductYield (%)
1Benzyl azideCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O(2S)-2-(1-benzyl-1H-1,2,3-triazol-4-yl)pyrrolidine>95
21-Azido-4-fluorobenzeneCuITHF(2S)-2-(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)pyrrolidine>90
33-Azidopropan-1-ol[Cu(PPh₃)₃Br]CH₂Cl₂3-(4-((S)-pyrrolidin-2-yl)-1H-1,2,3-triazol-1-yl)propan-1-ol>95

Note: The data in this table is illustrative and based on typical conditions for CuAAC reactions.

Beyond the CuAAC reaction, the ethynyl group can participate in other 1,3-dipolar cycloadditions with dipoles such as nitrile oxides and nitrones, leading to the formation of isoxazoles and isoxazolines, respectively. These reactions further expand the accessible chemical space from this versatile building block.

The electron-rich nature of the alkyne in this compound also allows it to participate in other types of cycloaddition reactions, such as [2+2] and [4+2] (Diels-Alder) cycloadditions, although these are less common for simple alkynes unless appropriately activated. Intramolecular cycloadditions, where the reaction partner is tethered to the pyrrolidine ring, can be a powerful strategy for the construction of fused or bridged bicyclic systems. nih.gov

Multicomponent Reactions for Rapid Complexity Generation

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, are highly convergent and atom-economical methods for generating molecular diversity. researchgate.netdntb.gov.uanih.gov this compound can be a valuable component in MCRs, where the alkyne functionality can react in a variety of ways.

For example, in a variation of the A³ coupling (alkyne-aldehyde-amine), this compound can react with an aldehyde and a secondary amine in the presence of a suitable catalyst to form propargylamines. These products can then undergo further diversification. The pyrrolidine nitrogen can also participate as the amine component in certain MCRs, leading to the formation of complex heterocyclic systems in a single step.

Derivatization of the Pyrrolidine Nitrogen

In addition to the reactions of the ethynyl group, the secondary amine of the pyrrolidine ring provides another point for diversification. Acylation, alkylation, sulfonylation, and reductive amination are all high-yielding reactions that can be used to introduce a wide variety of substituents at the N-1 position. This allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and basicity, which are critical for drug development. The combination of derivatization at the nitrogen with transformations of the ethynyl group allows for a combinatorial approach to the synthesis of large and diverse compound libraries.

Computational and Theoretical Studies of 2s 2 Ethynyl Pyrrolidine

Conformational Analysis of (2S)-2-Ethynyl-pyrrolidine through Quantum Chemical Calculations

The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional structure. For a flexible molecule like this compound, a multitude of conformations are possible due to the puckering of the pyrrolidine (B122466) ring and the rotation of the ethynyl (B1212043) substituent. Quantum chemical calculations are instrumental in identifying the most stable conformers and understanding the energetic landscape of their interconversion.

The pyrrolidine ring is known to adopt two primary puckered conformations: the "endo" and "exo" envelope forms, where one of the carbon atoms is out of the plane of the other four atoms. umkc.edunih.gov The relative stability of these conformers is influenced by the nature and position of substituents. In the case of this compound, the ethynyl group at the C2 position will significantly influence the conformational preference.

Density Functional Theory (DFT) is a commonly employed method for conformational analysis, offering a good balance between accuracy and computational cost. arxiv.org By performing a systematic scan of the potential energy surface, various stable conformers can be identified. High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2), can be used for more accurate energy calculations of the located conformers. arxiv.org

A hypothetical conformational analysis of this compound could yield the relative energies of the most stable conformers as shown in the interactive table below. These calculations would likely reveal that the equatorial orientation of the ethynyl group is favored over the axial orientation to minimize steric hindrance. The puckering of the pyrrolidine ring would also be influenced by the substituent, with a preference for the pucker that maximizes the distance between the ethynyl group and the other ring atoms.

Table 1: Calculated Relative Energies of this compound Conformers

ConformerRing PuckerEthynyl Group OrientationRelative Energy (kcal/mol)
1C3-endoEquatorial0.00
2C4-exoEquatorial0.85
3C3-endoAxial2.50
4C4-exoAxial3.10

Note: This data is hypothetical and for illustrative purposes. The relative energies would be calculated using a method such as DFT with a suitable basis set (e.g., B3LYP/6-31G*).

Electronic Structure and Reactivity Predictions of this compound

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a powerful concept used to predict the outcome of chemical reactions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons.

For this compound, the HOMO is expected to be localized on the nitrogen atom of the pyrrolidine ring, due to the presence of the lone pair of electrons. The ethynyl group, being an electron-withdrawing group, will influence the energy of the HOMO. The LUMO is likely to be associated with the antibonding π* orbital of the ethynyl group, making it susceptible to nucleophilic attack.

DFT calculations can be used to determine the energies and spatial distributions of the HOMO and LUMO. mdpi.com These calculations can provide valuable information about the molecule's reactivity. For instance, the HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

The following interactive table presents hypothetical HOMO and LUMO energies for this compound, calculated using DFT.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

OrbitalEnergy (eV)
HOMO-8.50
LUMO1.20
HOMO-LUMO Gap9.70

Note: This data is hypothetical and for illustrative purposes. The energies would be calculated using a method such as DFT with a suitable basis set (e.g., B3LYP/6-311+G**).

The distribution of the HOMO and LUMO would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. This information is crucial for predicting the regioselectivity and stereoselectivity of reactions involving this compound.

DFT and Ab Initio Calculations for Transition State Elucidation in this compound Catalyzed Reactions

This compound has the potential to act as a catalyst in various organic reactions, particularly in asymmetric synthesis, owing to its chiral nature. DFT and ab initio calculations are invaluable for elucidating the mechanisms of catalyzed reactions by identifying and characterizing the transition states. mdpi.com

A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. By locating the transition state, chemists can understand the stereochemical outcome of a reaction and design more efficient catalysts. For a reaction catalyzed by this compound, such as a 1,3-dipolar cycloaddition to the ethynyl group, DFT calculations can be used to model the approach of the reactants and locate the transition state structure.

The activation energy of the reaction can be calculated as the energy difference between the reactants and the transition state. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the located transition state connects the reactants and the products. mdpi.com

The table below illustrates hypothetical activation energies for a catalyzed reaction, showcasing how computational methods can distinguish between different stereochemical outcomes.

Table 3: Calculated Activation Energies for a Hypothetical Reaction Catalyzed by this compound

Stereoisomeric ProductTransition StateActivation Energy (kcal/mol)
(R,S)-ProductTS-115.2
(S,S)-ProductTS-218.5

Note: This data is hypothetical and for illustrative purposes. The activation energies would be calculated using a method such as DFT with a suitable basis set (e.g., M06-2X/6-311+G(d,p)).

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to study the non-covalent interactions between a ligand and a receptor. While often applied in drug discovery to study protein-ligand interactions, these methods can also be used to understand the interactions of this compound with other molecules or materials, excluding any consideration of biological activity or efficacy.

For example, docking studies could be employed to investigate the binding of this compound to a chiral stationary phase in chromatography. By modeling the interactions between the enantiomers of a racemic compound and the chiral selector, the separation mechanism can be better understood. The docking simulations would reveal the key intermolecular interactions, such as hydrogen bonding and van der Waals forces, that are responsible for the differential binding of the enantiomers.

A hypothetical docking study could provide a binding score or energy, indicating the strength of the interaction. The table below presents illustrative results from such a study.

Table 4: Hypothetical Docking Scores for the Interaction of this compound with a Chiral Surface

Interaction PartnerBinding ModeDocking Score (kcal/mol)
Chiral Surface AMode 1-5.8
Chiral Surface AMode 2-4.2

Note: This data is hypothetical and for illustrative purposes. The docking scores would be calculated using molecular docking software and a suitable force field.

These studies can aid in the design of new materials and processes that rely on molecular recognition.

Spectroscopic Property Simulations and Validation against Experimental Data

Computational methods can be used to simulate various types of spectra, including Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra. github.ioarxiv.org These simulations are valuable for interpreting experimental spectra and confirming the structure of a synthesized compound.

DFT calculations can predict the chemical shifts of ¹H and ¹³C atoms in an NMR spectrum with a good degree of accuracy. arxiv.org By calculating the NMR spectra for different possible isomers or conformers of this compound, the simulated spectra can be compared with the experimental spectrum to determine the correct structure.

Similarly, the vibrational frequencies and intensities of the IR and Raman spectra can be calculated. These simulations can aid in the assignment of the observed vibrational bands to specific molecular motions. The calculated spectra can be compared with experimental data to validate the computational model and provide a more complete understanding of the molecule's vibrational properties.

The following interactive table shows a hypothetical comparison between calculated and experimental ¹³C NMR chemical shifts for this compound.

Table 5: Hypothetical Calculated and Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon AtomCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C260.559.8
C328.127.5
C425.324.9
C548.247.6
C≡CH85.484.7
C≡CH72.972.1

Note: This data is hypothetical and for illustrative purposes. The calculated chemical shifts would be obtained using a method such as GIAO-DFT.

The good agreement between the calculated and experimental data would provide strong evidence for the proposed structure of the molecule.

Advanced Methodologies in 2s 2 Ethynyl Pyrrolidine Research

Flow Chemistry and Continuous Processing for (2S)-2-Ethynyl-pyrrolidine Synthesis and Transformations

The application of flow chemistry to the synthesis and subsequent reactions of this compound is an area of significant potential, though specific examples in published literature remain nascent. Continuous flow processing offers numerous advantages over traditional batch chemistry, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to integrate reaction and purification steps, which is particularly beneficial for generating compound libraries for drug discovery.

The synthesis of chiral pyrrolidine (B122466) derivatives often involves multi-step sequences that can be streamlined using flow reactors. For instance, reactions that are highly exothermic or that involve unstable intermediates can be performed more safely and efficiently. The ethynyl (B1212043) group of this compound is a versatile functional handle for transformations such as Sonogashira couplings, click chemistry (copper-catalyzed azide-alkyne cycloaddition), and C-C bond formations. These reactions often benefit from the precise stoichiometric control and rapid mixing achievable in microreactors, potentially leading to higher yields, cleaner reaction profiles, and reduced catalyst loading.

While a direct flow synthesis of this compound is not prominently documented, analogous flow processes for related heterocyclic compounds demonstrate the feasibility. The data below illustrates a hypothetical comparison of a key reaction step (e.g., a coupling reaction involving the ethynyl group) in batch versus a potential flow process, highlighting the typical improvements seen with continuous processing.

Table 1: Hypothetical Comparison of a Transformation of this compound in Batch vs. Flow Conditions
ParameterTraditional Batch ProcessPotential Flow ProcessAnticipated Advantage
Reaction Time6 - 24 hours5 - 30 minutes (residence time)Increased throughput
Temperature Control± 5 °C± 1 °CReduced side products
Product Yield75%>90%Improved efficiency
SafetyHandling of potentially unstable intermediates in large volumesSmall reactor volumes, better heat dissipationEnhanced operational safety

Development of Immobilized this compound Catalysts and Chiral Supports

This compound, as a derivative of the proline family, is a candidate for use as a chiral organocatalyst, particularly in reactions proceeding through enamine or iminium ion intermediates. Immobilizing such catalysts on solid supports (e.g., polymers, silica (B1680970), or magnetic nanoparticles) is a key strategy for improving their practical utility by enabling easy separation from the reaction mixture and facilitating catalyst recycling.

While literature on immobilized catalysts specifically derived from this compound is scarce, the general principles are well-established for related chiral pyrrolidines. The secondary amine of the pyrrolidine ring can be the catalytic site, while the ethynyl group could serve as a unique anchor point for immobilization onto a support via reactions like click chemistry. This approach would orient the catalytic moiety away from the support surface, potentially preserving its catalytic activity and stereoselectivity.

The development of such catalysts would involve:

Functionalization of a Support: Introducing a complementary functional group (e.g., an azide) onto a polymer support like polystyrene.

Immobilization: Covalently linking this compound to the support, for example, via a copper-catalyzed click reaction to form a stable triazole linker.

Catalyst Evaluation: Testing the heterogeneous catalyst in benchmark asymmetric reactions, such as Michael additions or aldol (B89426) reactions.

The table below outlines potential supports and immobilization strategies that could be explored for this purpose.

Table 2: Potential Strategies for Immobilization of this compound
Support MaterialImmobilization ChemistryPotential AdvantagesPotential Challenges
Polystyrene BeadsClick Chemistry (CuAAC)High loading capacity, chemical stabilitySwelling in organic solvents may affect kinetics
Silica GelSilane coupling followed by click reactionRigid structure, no swellingLower functional group density
Magnetic Nanoparticles (Fe₃O₄)Surface coating and click chemistryEasy separation with a magnetPotential for metal leaching

Mechanochemical Approaches in the Synthesis or Reaction of this compound

Mechanochemistry, which utilizes mechanical force (e.g., through ball-milling) to induce chemical reactions, is a rapidly growing field of green chemistry. This solvent-free or low-solvent approach can lead to different reactivity, shorter reaction times, and access to products that are difficult to obtain through conventional solution-phase methods.

The application of mechanochemistry to the synthesis or reactions of this compound has not been specifically reported. However, related transformations have been successfully demonstrated. For example, the synthesis of other pyrrolidine derivatives via aza-Michael additions has been achieved under ball-milling conditions. nih.gov Similarly, mechanochemical Sonogashira couplings of terminal alkynes have been reported, suggesting that the ethynyl group of the target compound could be reactive under these conditions. mdpi.com

A potential mechanochemical synthesis of a derivative from this compound could involve milling it with a reaction partner (e.g., an aryl halide and a palladium catalyst for a coupling reaction) in a stainless steel jar with grinding balls. This approach could reduce the need for bulk solvents, simplify workup procedures, and potentially enhance reaction rates.

Applications of Artificial Intelligence and Machine Learning in Optimizing this compound Related Reactions

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in modern chemistry for accelerating reaction discovery and optimization. beilstein-journals.orgduke.edu These computational methods can analyze vast datasets to identify complex relationships between reaction parameters (e.g., catalyst, solvent, temperature, stoichiometry) and outcomes (e.g., yield, enantioselectivity). nih.govresearchgate.net

For a molecule like this compound, ML models could be applied in several ways:

Synthesis Optimization: An ML algorithm could be trained on a dataset of pyrrolidine syntheses to predict the optimal conditions for producing this compound itself, minimizing byproduct formation and maximizing yield.

Catalyst Performance Prediction: If this compound or its derivatives are used as organocatalysts, ML models could predict their performance in various asymmetric transformations. By featurizing the catalyst structure, substrate, and reaction conditions, the model could guide the selection of the best catalyst variant for a specific reaction, bypassing extensive experimental screening. nih.gov

Reaction Condition Recommendation: For a subsequent reaction of this compound, such as a cycloaddition, a recommendation model trained on large reaction databases could suggest starting conditions (solvents, reagents, catalysts) with a high probability of success. beilstein-journals.org

The development of an ML model for optimizing a reaction involving this compound would typically involve the workflow presented in the table below.

Table 3: Machine Learning Workflow for Reaction Optimization
StepDescriptionExample for this compound
1. Data CollectionGathering experimental data from literature or high-throughput experiments.Collect data on Sonogashira couplings of various alkynes, including reaction components, conditions, and yields.
2. FeaturizationConverting chemical structures and conditions into numerical descriptors.Represent this compound, aryl halides, and catalysts as molecular fingerprints or physicochemical descriptors.
3. Model TrainingUsing an algorithm (e.g., random forest, neural network) to learn the data patterns.Train a model to predict the yield of the coupling reaction based on the input features.
4. Prediction & ValidationUsing the trained model to predict outcomes for new, untested conditions and validating experimentally.Predict the optimal catalyst and solvent combination for the coupling of this compound with a new aryl halide.

While specific case studies are yet to be published, the robust and versatile nature of these AI/ML tools indicates they are highly applicable for accelerating research involving this valuable chiral building block.

Future Directions and Emerging Research Avenues for 2s 2 Ethynyl Pyrrolidine

Expansion of Substrate Scope and Reaction Types in (2S)-2-Ethynyl-pyrrolidine Organocatalysis

The utility of an organocatalyst is defined by the breadth of substrates it can activate and the diversity of reactions it can promote. A primary focus of future research on this compound lies in expanding its established success in reactions like Michael additions and aldol (B89426) reactions to new classes of substrates and novel reaction types. nih.govresearchgate.net

Current research often focuses on relatively simple aldehydes and nitroolefins. nih.gov Future work will likely target more complex and sterically demanding substrates, which remain a challenge in asymmetric synthesis. researchgate.net This includes extending its application to ketones, which are less reactive than aldehydes, and to a wider array of electrophiles beyond nitroalkenes. The unique electronic properties conferred by the ethynyl (B1212043) group could be exploited to modulate the catalyst's reactivity to accommodate these more challenging substrates.

Furthermore, exploration into entirely new reaction manifolds is a significant avenue for research. The pyrrolidine (B122466) motif is a privileged structure in aminocatalysis, capable of forming both enamine and iminium ion intermediates. nih.gov Leveraging this dual reactivity could enable novel cascade or domino reactions, where multiple bonds are formed in a single, highly efficient operation. Research may focus on developing this compound-catalyzed versions of reactions such as [3+2] cycloadditions, conjugate additions of different nucleophiles, and asymmetric functionalization of C-H bonds. chemistryviews.orgresearchgate.net

Table 1: Potential Expansion of Reaction Scope for this compound Catalysis

Current Reaction Type Potential Future Substrates Potential New Reaction Types
Michael Addition Sterically hindered aldehydes, ketones, β-ketoesters Asymmetric Aza-Michael Additions
Aldol Reaction Perfluoroalkyl ketones, aliphatic aldehydes Vinylogous Aldol Reactions
Mannich Reaction α,α-disubstituted aldehydes Asymmetric Petasis Reactions
--- --- [3+2] Cycloadditions
--- --- C-H Functionalization

Integration of this compound into Multifunctional Catalytic Systems

The concept of tandem or cascade catalysis, where multiple catalytic cycles operate in a single pot, represents a highly efficient strategy for molecular construction. The ethynyl group of this compound is not just a stereodirecting element but also a functional handle for integration into more complex catalytic systems.

Future research will likely explore the development of multifunctional catalysts where the this compound unit provides the organocatalytic activity, while the terminal alkyne participates in a subsequent, distinct catalytic process. For example, after an initial organocatalytic transformation, the alkyne could undergo a metal-catalyzed reaction, such as a click reaction, Sonogashira coupling, or hydroamination, all within a one-pot sequence. nih.gov Such tandem processes, combining organocatalysis and metal catalysis, could rapidly build molecular complexity from simple precursors. nih.govresearchgate.net

Another emerging area is the incorporation of this compound into bifunctional catalysts. This involves designing molecules that contain the pyrrolidine moiety alongside another catalytic group, such as a hydrogen-bond donor (e.g., thiourea (B124793) or squaramide) or a Brønsted acid. nih.gov These additional functionalities can work in concert with the pyrrolidine's enamine/iminium activation mode to enhance reactivity and selectivity through substrate organization in the transition state. The rigid ethynyl linker could serve as a scaffold to position these secondary catalytic sites with high precision.

Exploration of Novel Synthetic Pathways to Highly Functionalized this compound Analogues

The performance of an organocatalyst can be fine-tuned by modifying its structure. Developing novel synthetic routes to analogues of this compound with diverse functional groups is crucial for expanding its utility and optimizing its catalytic properties. Current syntheses often rely on multi-step sequences from chiral pool starting materials like proline. mdpi.com Future research will aim for more convergent and modular synthetic strategies.

Key goals include the stereoselective synthesis of pyrrolidines with substitution at the C3, C4, and C5 positions. chemistryviews.org Introducing substituents on the pyrrolidine ring can create a more defined chiral pocket, leading to enhanced enantioselectivity. nih.gov For instance, methods like stereoselective 1,3-dipolar cycloadditions could be adapted to generate densely substituted ethynyl-pyrrolidine scaffolds. chemistryviews.org

Furthermore, the synthesis of analogues where the ethynyl group itself is functionalized opens up new possibilities. For example, preparing silyl-protected alkynes or terminal alkynes bearing electron-withdrawing or -donating groups could systematically modulate the catalyst's electronic properties and, consequently, its reactivity and selectivity. nih.gov The development of efficient synthetic routes to these highly functionalized analogues is a critical step toward creating a library of catalysts tailored for specific applications. hilarispublisher.comnih.govumn.edu

Development of Sustainable and Green Chemistry Approaches for this compound Related Transformations

Aligning chemical synthesis with the principles of green chemistry is a paramount goal for modern research. researchgate.net Future investigations involving this compound will increasingly focus on developing more sustainable and environmentally benign catalytic transformations. nih.gov

A major focus will be the reduction or elimination of hazardous organic solvents. This involves designing catalytic systems that are effective in greener solvents like water, ethanol, or bio-based solvents. semanticscholar.org The development of water-soluble derivatives of this compound could facilitate reactions in aqueous media and simplify catalyst recovery and recycling. Research into solvent-free reaction conditions, utilizing techniques like ball-milling or high-speed vibration milling, also represents a promising frontier. mdpi.com

Other green chemistry objectives include improving the atom economy of reactions, operating at ambient temperatures, and minimizing waste generation. researchgate.net Catalyst efficiency is central to this effort. Research will aim to develop more active analogues of this compound that can be used at very low catalyst loadings (ppm levels), reducing both cost and environmental impact. Immobilizing the catalyst on a solid support is another strategy that facilitates easy separation and reuse, contributing to a more sustainable process.

Table 2: Green Chemistry Strategies for this compound Catalysis

Green Chemistry Principle Application in this compound Research
Safer Solvents Performing reactions in water, ethanol/water mixtures, or ionic liquids. semanticscholar.orgmdpi.com
Energy Efficiency Developing catalysts active at room temperature to avoid heating/cooling.
Catalysis Increasing catalyst turnover number; using low catalyst loadings.
Waste Prevention Designing high-yield, high-selectivity reactions; one-pot tandem processes. nih.gov
Atom Economy Prioritizing addition reactions (e.g., Michael, Aldol) over substitution reactions.
Design for Degradation Incorporating biodegradable moieties into the catalyst structure.

Theoretical Predictions Guiding Experimental Design in this compound Research

Computational chemistry and molecular modeling have become indispensable tools in modern catalyst development. rsc.org For this compound research, theoretical predictions are poised to play a pivotal role in guiding experimental design, saving time and resources by pre-screening potential catalysts and reaction pathways. mit.edu

Density Functional Theory (DFT) calculations can be used to elucidate reaction mechanisms, identify key transition states, and understand the origins of stereoselectivity. beilstein-journals.org By modeling the interaction between the catalyst, substrates, and any additives, researchers can gain detailed insights into the non-covalent interactions that govern the reaction outcome. This understanding allows for the rational design of new catalyst analogues with improved performance. nih.gov For example, computational models can predict how substituents on the pyrrolidine ring will alter the catalyst's conformation and influence the approach of the substrate, thereby guiding synthetic efforts toward the most promising candidates. researchgate.net

Machine learning and artificial intelligence are also emerging as powerful tools. By training algorithms on existing experimental data, it may become possible to predict the optimal catalyst structure and reaction conditions for a desired transformation with high accuracy. This data-driven approach could accelerate the discovery of new applications for this compound and its derivatives, moving beyond trial-and-error experimentation toward a more predictive and efficient research paradigm. mit.edu

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing enantiopure (2S)-2-ethynyl-pyrrolidine?

  • Methodological Answer : Enantioselective synthesis typically involves chiral auxiliaries or catalytic asymmetric hydrogenation. For example, a proline-based chiral pool approach could be adapted from the synthesis of (2R,4R)-4-fluoro-2-methylpyrrolidine hydrochloride, where stereochemical control is achieved via resolution or asymmetric catalysis . The ethynyl group may be introduced via Sonogashira coupling or alkyne alkylation, with purification using column chromatography (silica gel) and stereochemical validation by chiral HPLC or polarimetry .

Q. How can the stereochemical purity of this compound be rigorously validated?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR) with advanced techniques like NOESY/ROESY to confirm spatial arrangements. Chiral derivatization agents (e.g., Mosher’s acid) can enhance enantiomeric excess (ee) determination via 19F^{19}\text{F}-NMR. Cross-validate using chiral stationary phase HPLC with UV/ECD detection .

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer : The ethynyl group’s reactivity necessitates storage under inert atmospheres (argon/nitrogen) at –20°C to prevent oxidation or polymerization. Monitor stability via periodic 1H^{1}\text{H}-NMR and LC-MS. Degradation products (e.g., ketones from oxidation) can be identified using GC-MS .

Advanced Research Questions

Q. How does the ethynyl group influence the compound’s reactivity in transition-metal-catalyzed cross-coupling reactions?

  • Methodological Answer : The ethynyl moiety acts as a versatile handle for Cu-/Pd-catalyzed click chemistry (e.g., azide-alkyne cycloaddition) or Sonogashira coupling. Kinetic studies using in situ IR spectroscopy can track reaction progress, while DFT calculations (e.g., Gaussian 16) model electronic effects. Compare turnover frequencies (TOFs) with non-ethynylated analogs to quantify steric/electronic impacts .

Q. What computational approaches predict the biological activity of this compound derivatives?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) assess binding affinities to target proteins (e.g., kinases). Pharmacophore modeling (Schrödinger) identifies critical interaction motifs. Validate predictions with in vitro assays (e.g., enzyme inhibition IC50_{50} measurements) .

Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?

  • Methodological Answer : Use SHELXL for small-molecule refinement to resolve disorder or twinning. For ambiguous electron density, employ composite omit maps and validate hydrogen bonding networks with PLATON. Cross-check with spectroscopic data (e.g., IR for functional groups) to resolve discrepancies .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound?

  • Methodological Answer : Implement process analytical technology (PAT) tools like ReactIR for real-time reaction monitoring. Optimize catalyst loading (e.g., Pd(PPh3_3)4_4) and solvent systems (e.g., THF/H2_2O) via design of experiments (DoE). Use multivariate analysis (e.g., SIMCA) to correlate process parameters with purity/yield .

Methodological Tables

Parameter Technique Relevant Evidence
Stereochemical validationChiral HPLC, Mosher’s analysis
Reaction monitoringIn situ IR, ReactIR
Stability assessmentLC-MS, GC-MS
Computational modelingDFT (Gaussian), Molecular docking

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.